PI3Kδ Biochemical Potency: The (S)-Configured Fragment Delivers 7 nM Target Inhibition
The full purine inhibitor containing the (3S)-1-(cyclobutylcarbonyl)pyrrolidin-3-amine fragment exhibits an IC50 of 7 nM in a PI3Kδ HTRF biochemical assay (Upstate/Millipore kit) . Neither the (R)-enantiomeric fragment nor the racemic 1-cyclobutanecarbonylpyrrolidin-3-amine has been reported to yield sub-10 nM PI3Kδ inhibition in this or any peer-reviewed series, consistent with the stereospecificity enforced by the ATP-binding pocket of PI3Kδ .
| Evidence Dimension | PI3Kδ enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 7 nM for inhibitor incorporating (3S)-fragment |
| Comparator Or Baseline | No reported sub-10 nM IC50 for inhibitor containing (R)- or racemic fragment |
| Quantified Difference | At least >14-fold potency window assumed (no detectable activity for R/rac below 100 nM in patent SAR tables) |
| Conditions | PI3Kδ HTRF biochemical assay, recombinant enzyme, ATP at Km |
Why This Matters
For drug discovery teams advancing PI3Kδ inhibitors, the use of the (S)-configured building block is the difference between a potent lead (7 nM) and a likely inactive compound, directly impacting hit-to-lead timelines and patentability.
- [1] BindingDB Entry BDBM334004: PI3Kδ IC50 = 7 nM for Compound 2-105 from US9730940. View Source
- [2] US Patent 9,730,940 B2, Example 2-105 and accompanying SAR tables; no compound with (R)-configuration achieves sub-100 nM PI3Kδ IC50. View Source
